Superior In Vivo Potency Against Maximal Electroshock (MES) Seizures Compared to CGS 19755 and D-CPPene
SDZ 220-581 demonstrates superior oral efficacy in the maximal electroshock (MES) seizure model. It provides full protection at an oral dose of 10 mg/kg in both rats and mice, with a rapid onset (≤1 hour) and a long duration of action (≥24 hours) [1]. In comparison, CGS 19755 shows anticonvulsant activity in DBA/2 mice but has a lower pA2 value of 5.93 [2], indicating weaker in vitro potency. D-CPPene, another competitive antagonist, requires significantly higher oral doses of 32-64 mg/kg for protection in a primate model, with a delayed onset of 4 hours [3].
| Evidence Dimension | Oral dose for full protection in MES seizure model |
|---|---|
| Target Compound Data | 10 mg/kg (p.o.) |
| Comparator Or Baseline | CGS 19755 (pA2 = 5.93); D-CPPene (32-64 mg/kg p.o.) |
| Quantified Difference | At least 3.2-fold lower oral dose than D-CPPene |
| Conditions | MES model in rats and mice |
Why This Matters
For in vivo CNS studies, this establishes SDZ 220-581 as the preferred tool compound over CGS 19755 or D-CPPene due to its combination of high potency and practical oral dosing.
- [1] Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid... Neuropharmacology, 35(6), 655-669. View Source
- [2] Lehmann, J., et al. (1988). CGS 19755 is a potent and competitive antagonist at NMDA-type receptors. European Journal of Pharmacology, 154(1), 89-93. View Source
- [3] Chapman, A. G., et al. (1991). Anticonvulsant activity of the NMDA antagonists, D-CPP and D-CPPene in a rodent and a primate model of reflex epilepsy. European Journal of Pharmacology, 199(1), 93-97. View Source
